molecular formula C12H12N4S B2958578 5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 309283-88-3

5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B2958578
CAS No.: 309283-88-3
M. Wt: 244.32
InChI Key: LQMNINODHMLFGQ-UHFFFAOYSA-N
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Description

5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole ring, with a thiol group attached at the third position The presence of the propan-2-yl group at the fifth position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with propargyl bromide in ethanol at 80°C . This reaction produces the mono-propargylated product, which can then be further modified to introduce the propan-2-yl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazine or indole rings.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce various thioether derivatives.

Scientific Research Applications

5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Triazinoindoles have shown potential as antiviral, anticancer, and antimicrobial agents.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-propan-2-yl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-7(2)16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h3-7H,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMNINODHMLFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C3=NNC(=S)N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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